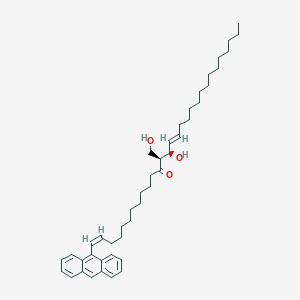

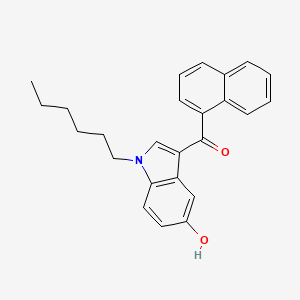

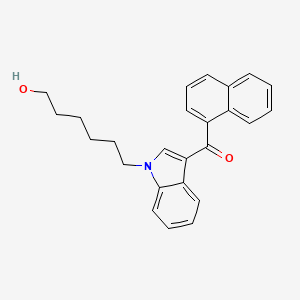

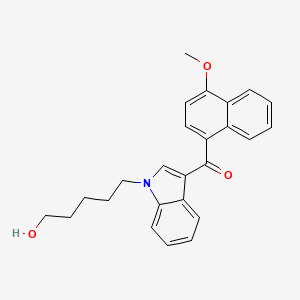

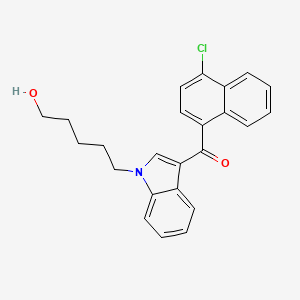

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone

説明

“(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone” is a compound with the molecular formula C25H25NO2 . It is also known by other names such as JWH-164, JWH 081, and 7-methoxynaphthyl isomer . This compound is categorized as a synthetic cannabinoid .

Molecular Structure Analysis

The molecular weight of this compound is 371.5 g/mol . The IUPAC name is (7-methoxynaphthalen-1-yl)- (1-pentylindol-3-yl)methanone . The InChI string and the Canonical SMILES are also provided .Physical And Chemical Properties Analysis

This compound has a XLogP3-AA value of 6.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has 7 rotatable bonds .科学的研究の応用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

JWH-164 is a synthetic cannabinoid receptor agonist from the naphthoylindole family. It has been studied for its potential therapeutic effects due to its affinity for the CB1 and CB2 receptors .

Methods of Application

Research involves the synthesis of JWH-164 and its analogs, followed by binding affinity assays to determine its interaction with cannabinoid receptors. The compound is typically tested in vitro using cell lines that express CB1 or CB2 receptors.

Results

JWH-164 has shown a Ki of 6.6 nM at CB1 and 6.9 nM at CB2, indicating a strong affinity for both receptors. Its potency is intermediate between that of JWH-081 and JWH-018, suggesting that the methoxy group at the 7-position of the naphthyl ring contributes to its binding affinity .

Application in Forensic Toxicology

Scientific Field

Forensic Toxicology

Summary of Application

In forensic toxicology, JWH-164 is identified and quantified in biological specimens to determine its use or misuse .

Methods of Application

Techniques such as gas chromatography–mass spectrometry (GC-MS) and liquid chromatography–mass spectrometry (LC-MS) are employed. These methods allow for the detection and structural identification of JWH-164 in complex biological matrices.

Results

The analytical methods have been successful in detecting JWH-164, aiding in legal and clinical investigations related to synthetic cannabinoid use .

Application in Pharmacology

Scientific Field

Pharmacology

Summary of Application

JWH-164’s effects on the endocannabinoid system are studied to understand its pharmacological profile and potential therapeutic applications .

Methods of Application

Animal models are used to assess the behavioral and physiological effects of JWH-164. Dose-response studies help in determining its efficacy and safety profile.

Results

The compound has demonstrated cannabinoid-like effects in preclinical models, but further research is needed to fully understand its pharmacological implications .

Application in Drug Design

Scientific Field

Drug Design

Summary of Application

JWH-164 serves as a lead compound in the design of new synthetic cannabinoids with potential medical benefits .

Methods of Application

Structure-activity relationship (SAR) studies are conducted to explore the chemical space around JWH-164. Modifications to its structure are made to enhance its selectivity and potency.

Results

These studies have led to the development of new compounds with improved receptor selectivity and reduced side effects .

Application in Neurobiology

Scientific Field

Neurobiology

Summary of Application

The impact of JWH-164 on neural pathways and neurotransmitter systems is investigated to understand its influence on the central nervous system .

Methods of Application

Electrophysiological recordings and imaging techniques are used to monitor neural activity in response to JWH-164 administration in brain slices or live animals.

Results

JWH-164 has been found to modulate neural activity, but the exact mechanisms and long-term effects require further investigation .

Application in Public Health

Scientific Field

Public Health

Summary of Application

The prevalence and effects of JWH-164 use are monitored to inform public health policies and harm reduction strategies .

Methods of Application

Epidemiological studies and surveys are conducted to gather data on the use patterns and health outcomes associated with JWH-164.

Results

Findings suggest that while JWH-164 represents a low percentage of new psychoactive substances analyzed, its presence in the market is decreasing .

Application in Analytical Chemistry

Scientific Field

Analytical Chemistry

Summary of Application

JWH-164 is analyzed in various matrices to understand its distribution, metabolism, and presence in herbal products .

Methods of Application

Solid-phase microextraction headspace gas chromatography–mass spectrometry (SPME-HS-GC–MS) is utilized for the rapid detection and structural identification of JWH-164 in herbal smoking mixtures .

Results

This method has proven effective in distinguishing between structural analogs within several classes of cannabinoid compounds, including JWH-164, and provides insight into the manipulation of these products to avoid legal constraints .

Application in Psychopharmacology

Scientific Field

Psychopharmacology

Summary of Application

The psychotropic effects of JWH-164 are studied to assess its impact on mental health and behavior .

Methods of Application

Behavioral assays in animal models are conducted to evaluate the psychoactive properties of JWH-164, focusing on its effects on cognition, anxiety, and reward systems.

Results

JWH-164 has shown to produce effects similar to THC, the primary psychoactive component of cannabis, but with a higher potency and longer duration, raising concerns about its safety and potential for abuse .

Application in Environmental Toxicology

Scientific Field

Environmental Toxicology

Summary of Application

The environmental impact of JWH-164, particularly its persistence and bioaccumulation, is investigated to understand its ecological risks .

Methods of Application

Studies involve the analysis of water and soil samples from areas suspected of contamination by synthetic cannabinoids like JWH-164.

Results

Findings indicate that JWH-164 can persist in the environment and may pose a risk to aquatic life due to its potential to bioaccumulate .

Application in Substance Abuse Research

Scientific Field

Substance Abuse Research

Summary of Application

Research focuses on the patterns of use and abuse of JWH-164, as well as its effects on public health .

Methods of Application

Surveys and clinical studies are conducted to collect data on the prevalence of JWH-164 use and its association with adverse health outcomes.

Results

The data suggests that JWH-164, while less common than other synthetic cannabinoids, has been involved in a significant number of emergency room visits and hospitalizations due to its potent effects .

Application in Legal Studies

Scientific Field

Legal Studies

Summary of Application

The legal implications of JWH-164 synthesis, distribution, and use are explored to inform policy and regulation .

Methods of Application

Analysis of legal documents, case studies, and international drug control treaties are undertaken to assess the status of JWH-164 under various jurisdictions.

Application in Chemical Engineering

Scientific Field

Chemical Engineering

Summary of Application

The synthesis and production processes of JWH-164 are optimized for potential industrial-scale manufacturing .

Methods of Application

Process engineering techniques are applied to improve the yield and purity of JWH-164 while ensuring safety and environmental compliance.

Results

Advancements have been made in the synthesis routes, leading to more efficient production methods for JWH-164 and its analogs .

Application in Behavioral Neuroscience

Scientific Field

Behavioral Neuroscience

Summary of Application

JWH-164 is used to study the effects of synthetic cannabinoids on animal behavior, providing insights into the neural mechanisms of addiction and reward .

Methods of Application

Operant behavior models in rodents are employed, where animals are trained to self-administer JWH-164. The dose-response relationship is analyzed through various schedules of reinforcement.

Results

Studies have shown that rodents will self-administer JWH-164, indicating its potential for abuse. The results contribute to understanding the behavioral effects of synthetic cannabinoids and their impact on the brain’s reward system .

Application in Chemical Biology

Scientific Field

Chemical Biology

Summary of Application

JWH-164 is utilized in chemical biology to investigate the interaction between synthetic cannabinoids and various biological systems at the molecular level .

Methods of Application

Biochemical assays, such as ligand-binding studies and functional G-protein coupled receptor assays, are conducted to determine the affinity and efficacy of JWH-164 at cannabinoid receptors.

Results

The compound has been found to exhibit high affinity and potency at cannabinoid receptors, influencing the development of new therapeutic agents targeting these receptors .

Application in Public Safety

Scientific Field

Public Safety

Summary of Application

The prevalence of JWH-164 in illicit drug markets is monitored to assess its impact on public safety and to inform law enforcement strategies .

Methods of Application

Forensic analysis of seized materials and surveillance of online marketplaces are conducted to track the distribution and availability of JWH-164.

Results

Data collected has helped in identifying trends in synthetic cannabinoid abuse and has been instrumental in developing targeted interventions to reduce the availability of these substances .

Application in Molecular Pharmacology

Scientific Field

Molecular Pharmacology

Summary of Application

JWH-164’s role as a modulator of intracellular signaling pathways is studied to understand its potential therapeutic and adverse effects .

Methods of Application

Cell-based assays are used to measure the downstream effects of JWH-164 binding to cannabinoid receptors, such as changes in cyclic AMP levels and activation of MAP kinases.

Results

Findings suggest that JWH-164 can influence various signaling pathways, which may be relevant for the development of treatments for conditions like pain and inflammation .

Application in Synthetic Chemistry

Scientific Field

Synthetic Chemistry

Summary of Application

The synthetic routes for JWH-164 are optimized to improve efficiency and scalability for potential pharmaceutical applications .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

(7-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(20-10-5-6-12-24(20)26)25(27)21-11-8-9-18-13-14-19(28-2)16-22(18)21/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNSZBAEVYRFCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669880 | |

| Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

CAS RN |

824961-61-7 | |

| Record name | (7-Methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824961-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-164 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7-Methoxynaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-164 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3432L6CJJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)

![(3aS,4S,6aR)-hexahydro-N-[6-[[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]amino]-6-oxohexyl]-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide](/img/structure/B594034.png)

![5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine](/img/structure/B594041.png)